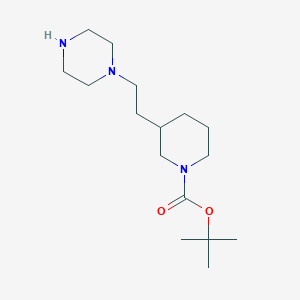
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its tert-butyl ester group and the presence of both piperidine and piperazine rings, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, piperazine, tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine and piperazine are first dissolved in an appropriate solvent, such as dichloromethane. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.
科学的研究の応用
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of piperidine and piperazine rings allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is unique due to its specific combination of piperidine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds, offering versatility in chemical reactions and applications.
特性
分子式 |
C16H31N3O2 |
|---|---|
分子量 |
297.44 g/mol |
IUPAC名 |
tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18/h14,17H,4-13H2,1-3H3 |
InChIキー |
HJHGVLLRPKAYAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


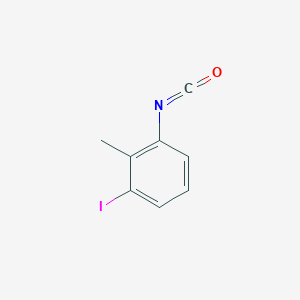
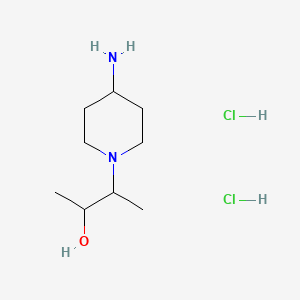
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)

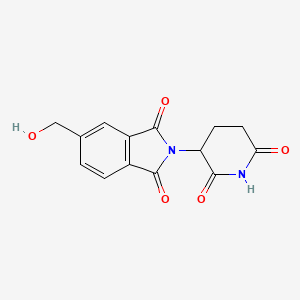
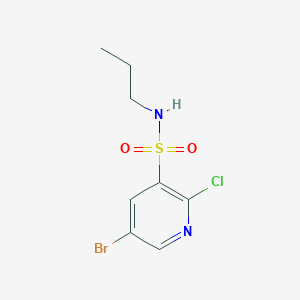
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)

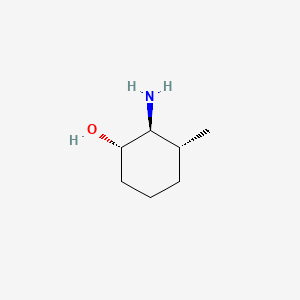

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)

